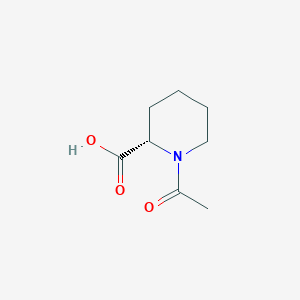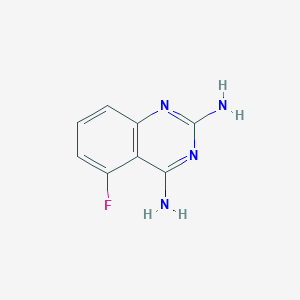
1-Acetyl-2-carboxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-carboxypiperidine (1-ACP) is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-carboxypiperidine is not fully understood. However, it is believed to exert its effects by interacting with the central nervous system. It has been shown to inhibit the activity of the GABA receptor, which is responsible for the regulation of neuronal excitability. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-Acetyl-2-carboxypiperidine has been shown to exhibit several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of antioxidants, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Acetyl-2-carboxypiperidine in lab experiments include its high yield synthesis method, its potential applications in medicinal chemistry and pharmacology, and its inhibitory effect on the central nervous system. However, the limitations include its unknown mechanism of action and the lack of studies on its long-term effects.
Zukünftige Richtungen
1-Acetyl-2-carboxypiperidine has the potential to be used in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Future studies should focus on elucidating its mechanism of action and determining its long-term effects. Additionally, 1-Acetyl-2-carboxypiperidine can be modified to improve its pharmacokinetic properties and increase its specificity towards certain receptors. Furthermore, the potential of 1-Acetyl-2-carboxypiperidine as a therapeutic agent for other diseases such as cancer and diabetes should be explored.
Synthesemethoden
1-Acetyl-2-carboxypiperidine can be synthesized using various methods, including the reaction of piperidine with acetyl chloride, followed by the oxidation of the resulting 1-acetylpiperidine using potassium permanganate. Another method involves the reaction of piperidine with acetic anhydride, followed by the oxidation of 1-acetylpiperidine using sodium hypochlorite. Both methods result in the formation of 1-Acetyl-2-carboxypiperidine with high yields.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-carboxypiperidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic properties. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to have an inhibitory effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
CAS-Nummer |
111555-81-8 |
|---|---|
Produktname |
1-Acetyl-2-carboxypiperidine |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(2S)-1-acetylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
JACZWLDAHFCGCC-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N1CCCC[C@H]1C(=O)O |
SMILES |
CC(=O)N1CCCCC1C(=O)O |
Kanonische SMILES |
CC(=O)N1CCCCC1C(=O)O |
Synonyme |
2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)






